REACTION_CXSMILES
|
[Si:1]([O:8][CH2:9][C:10]1[C:11]([O:21][CH3:22])=[CH:12][C:13]([N:18]=[C:19]=[O:20])=[C:14]([CH:17]=1)[C:15]#[N:16])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[OH:23][C:24]([C:41]1[S:42][CH:43]=[CH:44][CH:45]=1)([C:36]1[S:37][CH:38]=[CH:39][CH:40]=1)[C:25]([O:27][C@H:28]1[CH2:33][CH2:32][C@H:31]([NH:34][CH3:35])[CH2:30][CH2:29]1)=[O:26]>>[Si:1]([O:8][CH2:9][C:10]1[C:11]([O:21][CH3:22])=[CH:12][C:13]([N:18]=[C:19]=[O:20])=[C:14]([CH:17]=1)[C:15]#[N:16])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:2])[CH3:3].[OH:23][C:24]([C:36]1[S:37][CH:38]=[CH:39][CH:40]=1)([C:41]1[S:42][CH:43]=[CH:44][CH:45]=1)[C:25]([O:27][C@H:28]1[CH2:29][CH2:30][C@H:31]([NH:34][CH3:35])[CH2:32][CH2:33]1)=[O:26].[CH:31]([NH:34][CH2:35][CH2:19][NH:18][CH:13]([CH3:12])[CH3:14])([CH3:32])[CH3:30]
|
Name
|
intermediate 132
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC=1C(=CC(=C(C#N)C1)N=C=O)OC
|
Name
|
intermediate 5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O[C@@H]1CC[C@H](CC1)NC)(C=1SC=CC1)C=1SC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC=1C(=CC(=C(C#N)C1)N=C=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.51 mmol | |
AMOUNT: MASS | 0.48 g |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O[C@@H]1CC[C@H](CC1)NC)(C=1SC=CC1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.13 mmol | |
AMOUNT: MASS | 0.44 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NCCNC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.44 mmol | |
AMOUNT: VOLUME | 0.6 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |